5-Methyl-2-phenyl-2-hexenal

Catalog No.
S1894468
CAS No.
21834-92-4
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-phenyl-2-hexenal

CAS Number

21834-92-4

Product Name

5-Methyl-2-phenyl-2-hexenal

IUPAC Name

(Z)-5-methyl-2-phenylhex-2-enal

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9+

InChI Key

YURDCJXYOLERLO-UKTHLTGXSA-N

SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1

Isomeric SMILES

CC(C)C/C=C(\C=O)/C1=CC=CC=C1

5-Methyl-2-phenyl-2-hexenal is an organic compound classified as a phenylacetaldehyde. It has the molecular formula C13H16OC_{13}H_{16}O and a molecular weight of approximately 188.27 g/mol. The compound is characterized by its sweet, aldehydic, and slightly bitter taste, making it notable in flavor chemistry. It has been detected in various food products, including cocoa and nuts, suggesting its potential role as a biomarker for these foods .

The IUPAC name for this compound is (2E)-5-methyl-2-phenylhex-2-enal, indicating its structural features, which include a phenyl group and an aldehyde functional group .

Typical of aldehydes and alkenes. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: As an aldehyde, it can be oxidized to the corresponding carboxylic acid.
  • Reduction: It can also be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may possess different biological activities or applications.

5-Methyl-2-phenyl-2-hexenal can be synthesized through various methods, including:

  • Aldol Condensation: This method involves the reaction of acetaldehyde with appropriate ketones or aldehydes under basic conditions to form β-hydroxy aldehydes, which can then dehydrate to yield the desired compound.
  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases can lead to the formation of the compound through nucleophilic substitution mechanisms.
  • Isomerization: The compound can also be produced by isomerizing related compounds under specific conditions to achieve the desired double bond configuration.

These synthesis routes are crucial for producing 5-Methyl-2-phenyl-2-hexenal for research and industrial applications.

5-Methyl-2-phenyl-2-hexenal finds applications primarily in:

  • Flavoring Agents: It is used in food products due to its pleasant aroma and taste profile.
  • Fragrance Industry: Its unique scent makes it suitable for use in perfumes and scented products.

The compound's detection in cocoa products also suggests its relevance in chocolate flavor profiling .

Interaction studies involving 5-Methyl-2-phenyl-2-hexenal have primarily focused on its flavoring properties and potential interactions with other food components. Studies have shown that it may influence sensory characteristics when combined with various ingredients during food processing . Further research into its interactions with biological systems could provide insights into its metabolic pathways and safety.

Several compounds share structural similarities with 5-Methyl-2-phenyl-2-hexenal. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-MethylbenzaldehydeC8H10OC_{8}H_{10}OContains a methyl group on the benzene ring
3-MethylbutanalC5H10OC_{5}H_{10}OAliphatic aldehyde with a branched structure
PhenylacetaldehydeC8H8OC_{8}H_{8}ODirectly related as a simpler phenylacetaldehyde
4-MethylbenzaldehydeC8H10OC_{8}H_{10}OMethyl group at para position on the benzene ring

Uniqueness of 5-Methyl-2-phenyl-2-hexenal

What sets 5-Methyl-2-phenyl-2-hexenal apart from these compounds is its specific combination of both aliphatic and aromatic features, which contributes to its distinct flavor profile and potential applications in food science. Its presence in cocoa products further emphasizes its unique role compared to simpler phenylacetaldehydes.

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

Density

0.970-0.976

UNII

3ET4T99VQA

GHS Hazard Statements

Aggregated GHS information provided by 1486 companies from 6 notifications to the ECHA C&L Inventory.;
H317 (97.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21834-92-4

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)-: ACTIVE

Dates

Modify: 2023-08-16

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